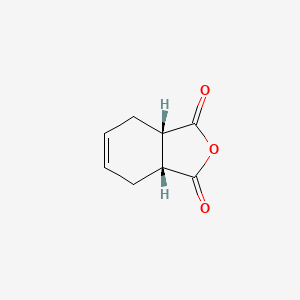

cis-1,2,3,6-Tetrahydrophthalic anhydride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883570 | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White chips; [Alfa Aesar MSDS] | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

935-79-5 | |

| Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC49672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q4666NOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2,3,6-Tetrahydrophthalic Anhydride: Properties, Reactivity, and Applications

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that serves as a pivotal building block and reactive intermediate in modern organic synthesis and polymer chemistry.[1] With the molecular formula C₈H₈O₃, this white, crystalline solid is most renowned for its role as a high-performance curing agent for epoxy resins, a modifier for alkyd and polyester resins, and a precursor in the synthesis of pharmaceuticals, plasticizers, and pesticides.[2][3] Its unique structure, featuring a reactive anhydride functional group constrained within a cyclohexene ring, imparts a distinct profile of reactivity and thermal stability to the materials derived from it.

This guide provides an in-depth exploration of the core chemical properties of cis-1,2,3,6-THPA, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis and stereochemistry, physicochemical characteristics, fundamental reactivity, and key applications, with a focus on the causal relationships that govern its behavior in experimental settings.

Synthesis and Stereochemistry: The Diels-Alder Pathway

The industrial production of cis-1,2,3,6-THPA is a classic and elegant example of the [4+2] cycloaddition, specifically the Diels-Alder reaction.[4] This Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[5]

The significance of this synthetic route lies in its high efficiency and exceptional stereochemical control. The reaction proceeds via an endo transition state, a consequence of secondary orbital interactions, which places the anhydride ring cis to the newly formed cyclohexene ring. This stereospecificity is crucial as it directly yields the desired cis-isomer, which is the more common and industrially relevant form of THPA.[6]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application. cis-1,2,3,6-THPA is a white, flaky solid at ambient temperature and is sensitive to moisture, with which it reacts.[2][7] Proper storage under inert, dry conditions is therefore critical to maintain its integrity.[7] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 935-79-5 | |

| Molecular Formula | C₈H₈O₃ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | White flakes or crystalline powder | [2][7] |

| Melting Point | 97-103 °C (lit.) | [9][10] |

| Boiling Point | ~235 °C (rough estimate) | [3][7] |

| Flash Point | 156 °C (closed cup) | [7][9] |

| Density | ~1.21 g/cm³ (estimate) | [3][7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [7][9] |

| Water Solubility | Reacts exothermically to form the diacid | [7] |

| Solubility | Soluble in toluene, benzene, acetone; slightly soluble in ether. | [4][7][11][12] |

| Sensitivity | Moisture sensitive | [7][13] |

Core Reactivity and Mechanistic Pathways

The reactivity of cis-1,2,3,6-THPA is dominated by the strained five-membered anhydride ring. This functional group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in polymer science and organic synthesis.

Ring-Opening Reactions with Nucleophiles

The fundamental reaction of THPA involves the opening of the anhydride ring by a nucleophile (Nu-H), which initially forms a carboxylic acid derivative. This is a critical first step in many of its applications.

-

Hydrolysis: In the presence of water, THPA readily hydrolyzes to form the corresponding cis-1,2,3,6-tetrahydrophthalic acid. This reaction is often exothermic and underscores the need for anhydrous storage.[14][11]

-

Alcoholysis (Esterification): Alcohols react with THPA to form a monoester containing a free carboxylic acid group. This reaction is the basis for its use in producing alkyd and polyester resins, where the newly formed acid and the alcohol can undergo further condensation reactions to build the polymer backbone.[2]

-

Aminolysis (Amidation): Amines attack the anhydride to form an amic acid, which can then be cyclized, typically with heat, to form the corresponding tetrahydrophthalimide. This pathway is vital for synthesizing derivatives used in agrochemicals and pharmaceuticals.

Application Profile: Epoxy Resin Curing Agent

One of the most significant industrial applications of THPA is as a hardener or curing agent for epoxy resins.[13][15] Anhydride-cured epoxy systems are known for their excellent thermal stability, chemical resistance, and superior electrical insulation properties.[2]

The curing mechanism is a complex, multi-step process that typically requires heat and often a catalyst (such as a tertiary amine) to proceed at a practical rate.[7][15]

-

Initiation: The reaction is initiated by a source of hydroxyl (-OH) groups, which can be present on the epoxy resin backbone or as trace moisture. This hydroxyl group attacks the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[2][3]

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group (oxirane ring), opening it to form a diester and generating a new hydroxyl group.[2][15]

-

Cross-linking: This new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. This chain-wise propagation leads to the formation of a highly cross-linked, three-dimensional polyester network, resulting in a rigid, durable thermoset material.[2][13] A competing side reaction, especially in the presence of catalysts, is the homopolymerization of epoxy groups (etherification), which can also contribute to the network structure.[15]

Precursor for Bioactive Molecules and Polymers

Beyond polymer curing, THPA is a valuable intermediate in synthesizing a range of other molecules.

-

Fungicide Synthesis: THPA is a key precursor to the widely used agricultural fungicide Captan.[11] The synthesis involves the conversion of THPA to cis-1,2,3,6-tetrahydrophthalimide via reaction with ammonia, followed by a reaction with trichloromethylsulfenyl chloride.

-

Polymer Modification: THPA can be used to modify existing polymers. For instance, it can react with polystyrene via a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst like AlCl₃.[16] This grafts the anhydride moiety onto the polymer's aromatic rings, which can enhance thermal stability or provide reactive sites for further functionalization.

Spectroscopic Analysis

Characterization of THPA and its reaction products relies on standard spectroscopic techniques. Understanding its spectral signature is essential for reaction monitoring and quality control.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Approximate Chemical Shifts / Wavenumbers | Source(s) |

| ¹H NMR | Olefinic Protons (-CH=CH-): Singlet or narrow multiplet around 6.0 ppm.Bridgehead Protons (-CH-CO-): Multiplet around 3.5 ppm.Allylic Protons (-CH₂-): Multiplet around 2.5 ppm. | [9][17] |

| ¹³C NMR | Carbonyl Carbons (C=O): ~170-175 ppm.Olefinic Carbons (C=C): ~125-130 ppm.Bridgehead Carbons (-CH-CO-): ~40-45 ppm.Allylic Carbons (-CH₂-): ~25-30 ppm. | [18] |

| FTIR (cm⁻¹) | Anhydride C=O Stretch: Two characteristic strong bands, typically around 1850 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).C-O-C Stretch: Strong band around 1230 cm⁻¹.cis C-H bend (olefin): Band around 730 cm⁻¹. | [1][6][19] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 152.Key Fragments: Loss of CO (m/z 124), loss of CO₂ (m/z 108), and fragments corresponding to a retro-Diels-Alder reaction (e.g., m/z 98, maleic anhydride). | [8] |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure in Organic Syntheses, which provides a robust and validated method.[5]

Materials:

-

Maleic Anhydride (2 moles, 196 g)

-

1,3-Butadiene (gas)

-

Dry Benzene (500 mL)

-

Petroleum Ether (for washing)

-

2-L three-necked round-bottomed flask, efficient stirrer, gas-inlet tube, thermometer, reflux condenser.

Procedure:

-

Setup: Assemble the apparatus in a well-ventilated fume hood. Place the dry benzene and maleic anhydride into the flask.

-

Reaction Initiation: Begin stirring and gently heat the flask with a hot water bath. Introduce butadiene gas from a cylinder at a rapid rate (approx. 0.6-0.8 L/min).

-

Exotherm Control: Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the external heating. The exothermic Diels-Alder reaction will cause the temperature to rise further, to approximately 70-75°C.

-

Reaction Monitoring: Continue the addition of butadiene. The reaction progress can be monitored by observing the absorption of the gas. After 30-40 minutes, the absorption rate will decrease; reduce the flow rate and continue for a total of 2-2.5 hours.

-

Crystallization: Pour the warm solution into a 1-L beaker to prevent the product from crystallizing within the reaction flask. Cover the beaker and allow it to stand at 0-5°C overnight.

-

Isolation: Collect the resulting white crystals by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether.

-

Drying: Dry the product in an oven at 70-80°C to a constant weight. The expected yield is typically high, in the range of 93-97%.[5]

Protocol: General Procedure for Epoxy Curing

Materials:

-

Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, DGEBA)

-

This compound (THPA)

-

Curing Accelerator (e.g., 1-methylimidazole or benzyldimethylamine, ~0.5-2.0 phr - parts per hundred parts of resin)

-

Mixing vessel, stirring rod, oven.

Procedure:

-

Stoichiometry Calculation: Calculate the required amount of THPA based on the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 0.8 to 1.0 anhydride equivalents per epoxy equivalent.

-

Pre-heating and Mixing: Gently pre-heat the epoxy resin (e.g., to 60-80°C) to reduce its viscosity.

-

Blending: If the THPA is crystalline, it can be melted by heating to ~110°C or dissolved directly into the hot epoxy resin. Add the calculated amount of molten or solid THPA to the pre-heated epoxy resin and mix thoroughly until a homogeneous solution is obtained.

-

Accelerator Addition: Add the accelerator to the mixture and stir for another 2-5 minutes to ensure uniform dispersion.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final cured product.

-

Curing Cycle: Pour the resin mixture into a mold and place it in a programmable oven. A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 90°C, followed by 4 hours at 165°C) to ensure complete cross-linking and development of optimal properties.[2]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

-

Hazards: It is corrosive and can cause serious eye damage.[20] It is also a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms if inhaled.[20][21]

-

Personal Protective Equipment (PPE): Always handle THPA in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[9][21]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[7][14] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[7]

-

Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal. Dispose of chemical waste in accordance with all local, state, and federal regulations.[20]

Conclusion

This compound is a versatile and highly reactive molecule whose utility is derived directly from its unique chemical structure. Its efficient, stereospecific synthesis via the Diels-Alder reaction makes it readily available for a multitude of applications. The electrophilic nature of its anhydride ring governs its primary reactivity, allowing for controlled ring-opening reactions that are fundamental to its role as a premier curing agent for epoxy resins and as an intermediate in the synthesis of polymers, agrochemicals, and other fine chemicals. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for scientists and researchers aiming to leverage its full potential in materials science and drug development.

References

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tri-iso.com [tri-iso.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. Buy Captan | 133-06-2 | >98% [smolecule.com]

- 5. captan, 133-06-2 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. Solved Analyze the H-NMR of cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 10. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (Solved) - Analyze the H-NMR of this compound in... (1 Answer) | Transtutors [transtutors.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. appliedpoleramic.com [appliedpoleramic.com]

- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound(935-79-5) 1H NMR [m.chemicalbook.com]

- 18. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 19. This compound(935-79-5) IR Spectrum [chemicalbook.com]

- 20. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficiency and stereochemical control in the formation of six-membered rings.[1] This guide provides a comprehensive technical overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride, a classic and robust example of this powerful [4+2] cycloaddition.[1][2] We will dissect the underlying principles, from the frontier molecular orbital interactions that drive the reaction to the stereochemical nuances that dictate the product's structure. This theoretical foundation is coupled with a detailed, field-proven experimental protocol, including reaction setup, purification, characterization, and critical safety considerations. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in chemical synthesis and material science.

Foundational Principles: The Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene derivative.[1] First described by Otto Diels and Kurt Alder in 1928, this discovery earned them the Nobel Prize in Chemistry in 1950 for its profound impact on synthetic chemistry.[1]

The synthesis of this compound involves the reaction between 1,3-butadiene (the diene) and maleic anhydride (the dienophile).[3]

Reaction Mechanism and Molecular Orbital Theory

The reaction proceeds through a single, cyclic transition state where the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond occur simultaneously.[4][5] This concerted nature is thermally allowed under the Woodward-Hoffmann rules.[1]

From a Frontier Molecular Orbital (FMO) perspective, the reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6]

-

Diene (1,3-Butadiene): As the electron-rich component, its reactivity can be enhanced by electron-donating groups.[7][8] For the reaction to occur, the diene must adopt an s-cis conformation, which allows for the necessary orbital overlap at its terminal carbons.[6][9]

-

Dienophile (Maleic Anhydride): The two electron-withdrawing carbonyl groups significantly lower the energy of the LUMO, making it a highly reactive dienophile and facilitating the reaction.[7][10]

Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

Stereochemical Control

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[6][7]

-

Syn-Addition: The reaction is a syn-stereospecific addition with respect to both the diene and the dienophile.[6] The cis geometry of the substituents on the maleic anhydride dienophile is directly translated to a cis relationship in the final cyclohexene ring.[3][4]

-

The Endo Rule: When a dienophile with conjugating substituents (like the carbonyls in maleic anhydride) reacts with a cyclic diene, the major product is typically the endo isomer.[1] While this reaction uses an acyclic diene, the principle of maximizing secondary orbital overlap between the diene's π-system and the dienophile's substituent orbitals favors the formation of the endo transition state, leading to the cis product.[1][7]

Kinetic and Thermodynamic Considerations

The formation of the Diels-Alder adduct is an equilibrium process.

-

Temperature: At lower to moderate temperatures, the reaction favors the formation of the endo product, which is kinetically controlled (formed faster).[11] At higher temperatures, the reverse reaction, known as the retro-Diels-Alder, becomes significant.[11] Under these conditions, the more thermodynamically stable exo product may be favored, although for this specific reaction, the cis (endo) product is readily isolated under standard conditions.[12]

-

Solvents: While the reaction can proceed without a solvent, using an appropriate solvent like benzene or toluene facilitates temperature control and handling.[3][13] Polar organic solvents have been shown to enhance the rate of some Diels-Alder reactions.[1]

Experimental Synthesis Protocol

This section details a reliable, scalable laboratory procedure for the synthesis of this compound. The protocol is adapted from established methods and prioritizes safety and yield.[13][14]

Materials and Equipment

| Reagents | Equipment |

| Maleic Anhydride (≥99%) | Three-necked round-bottom flask (2 L) |

| 1,3-Butadiene (lecture bottle) | Mechanical stirrer |

| Benzene or Toluene (anhydrous) | Reflux condenser |

| Petroleum Ether (35-60 °C) | Gas inlet tube & needle valve |

| Boiling chips | Thermometer (-10 to 150 °C) |

| Heating mantle or water bath | |

| Large beaker (1 L) & Büchner funnel | |

| Ice bath |

Visualization of Experimental Workflow

Caption: Overview of the synthesis and purification workflow.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: Assemble a 2 L three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser.[13]

-

Charging the Flask: To the flask, add 196 g (2.0 moles) of maleic anhydride and 500 mL of dry benzene or toluene.[13][14] Add a few boiling chips.

-

Initiation: Begin stirring to create a suspension. Using a hot water bath, gently heat the mixture to 50°C.[13] Once this temperature is reached, begin bubbling 1,3-butadiene gas from a cylinder through the gas inlet tube at a rapid rate (approx. 0.6–0.8 L/min).[14]

-

Controlling the Exotherm: After 3-5 minutes, remove the hot water bath. The reaction is exothermic, and the temperature will naturally rise to 70–75°C over the next 15–25 minutes.[13] The rapid stream of butadiene will be almost completely absorbed during this period.

-

Reaction Monitoring and Completion: Continue the addition of butadiene. After about 30-40 minutes, the rate of absorption will decrease. Reduce the flow rate and continue the reaction for a total of 2 to 2.5 hours, or until the reaction is complete (indicated by an equal rate of bubbling in and out of the solution).[13]

-

Isolation: Immediately pour the hot reaction solution into a 1 L beaker to prevent the product from crystallizing within the reaction flask.[14] Cover the beaker and place it in an ice bath overnight to allow for complete crystallization.[13]

-

Purification: Collect the white crystalline product by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether (35–60°C) to remove any residual solvent and unreacted starting material.[13] A second, smaller crop of crystals can often be obtained by adding more petroleum ether to the filtrate.

-

Drying: Combine all collected crystals and dry them to a constant weight in a vacuum oven at 70–80°C for 1–2 hours. The expected yield is 280–295 g (93–97%).[13]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Typical Value | Significance |

| Appearance | White crystalline solid/flakes | Basic physical state confirmation.[3] |

| Molecular Formula | C₈H₈O₃ | Confirms elemental composition.[3] |

| Molecular Weight | 152.15 g/mol | Theoretical value for mass spectrometry.[15][16] |

| Melting Point | 99–104 °C | A sharp melting point range indicates high purity.[13][14] |

| IR Spectroscopy (cm⁻¹) | ~1845, ~1780 | Characteristic symmetric and asymmetric C=O stretching of the anhydride. |

| ¹H NMR (CDCl₃, δ ppm) | ~6.0 (m, 2H), ~3.5 (m, 2H), ~2.7 (m, 4H) | Signals correspond to olefinic (=CH), bridgehead (CH), and allylic (CH₂) protons, respectively.[17] |

Safety and Handling

Proper handling of the reagents is paramount to ensure a safe experimental process.

-

Maleic Anhydride: Highly corrosive and can cause severe skin burns and eye damage.[18] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[18][19] Handle only in a fume hood, wearing appropriate gloves, and avoid inhaling the dust.[20][21]

-

1,3-Butadiene: A flammable gas. Ensure there are no ignition sources near the experimental setup. The cylinder must be properly secured.

-

Solvents (Benzene/Toluene): Both are flammable organic solvents. Benzene is a known carcinogen and should be handled with extreme care and minimal exposure. Toluene is a less toxic alternative.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.[22]

Industrial Relevance and Applications

This compound is a versatile chemical intermediate with significant industrial applications.[23]

-

Curing Agent: It is widely used as a hardener for epoxy resins, imparting excellent mechanical strength, thermal stability, and chemical resistance to the cured polymers.[23][24] This makes it valuable in high-performance coatings, adhesives, and composites.[3][5]

-

Polymer Modifier: It serves as a key component in the production of unsaturated polyester and alkyd resins, which are fundamental to the paint and coatings industry.[5][23]

-

Chemical Intermediate: The molecule is a precursor in the synthesis of plasticizers, pesticides, fungicides (such as Captan), and pharmaceuticals.[5][14]

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. This compound [webbook.nist.gov]

- 16. scbt.com [scbt.com]

- 17. This compound(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 18. ineos.com [ineos.com]

- 19. This compound 95 935-79-5 [sigmaaldrich.com]

- 20. molgroupchemicals.com [molgroupchemicals.com]

- 21. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 22. chemos.de [chemos.de]

- 23. nbinno.com [nbinno.com]

- 24. China this compound(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

A Comprehensive Technical Guide to the Physical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Introduction

cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), a cyclic dicarboxylic anhydride, is a cornerstone molecule in synthetic chemistry, primarily recognized for its role as a monomer and chemical intermediate.[1][2] Synthesized via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride, its specific cis stereochemistry is a direct and elegant consequence of this concerted cycloaddition.[3][4] This white crystalline solid is a critical building block in the production of alkyd and unsaturated polyester resins, epoxy resin curing agents, plasticizers, and even as a precursor to fungicides like Captan.[1][4][5]

For researchers, scientists, and drug development professionals, a nuanced understanding of THPA's physical properties is not merely academic; it is fundamental to its effective handling, application, and the successful development of novel materials and molecules. These properties dictate everything from storage conditions and solvent selection to reaction kinetics and final product performance. This guide provides an in-depth analysis of the core physical characteristics of this compound, grounded in experimental data and practical insights to support advanced research and development.

Molecular Structure and Identification

The identity and purity of a chemical reagent are its most fundamental attributes. For THPA, its structure is key to its reactivity and physical behavior.

The molecule consists of a cyclohexene ring fused to a five-membered anhydride ring. The cis configuration, where the two carbonyl groups are on the same face of the ring system, is crucial for its subsequent reactivity in polymerization and other synthetic applications.

Caption: Molecular structure of this compound.

For unambiguous identification, a combination of nomenclature and molecular identifiers is essential.

| Identifier | Value | Source |

| IUPAC Name | (3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-1,3-isobenzofurandione | [6][7] |

| CAS Number | 935-79-5 | [3][4][8] |

| Molecular Formula | C₈H₈O₃ | [1][5][6] |

| Molecular Weight | 152.15 g/mol | [1][9] |

| InChI Key | KMOUUZVZFBCRAM-OLQVQODUSA-N | [6][8] |

| SMILES | O=C1OC(=O)C2CC=CCC12 | [10] |

Macroscopic and Thermal Properties

The thermal behavior of THPA is critical for its use as a curing agent and in resin manufacturing, where processing temperatures are a key parameter.

Physical Appearance

At ambient temperature, this compound is a white crystalline solid, often supplied as flakes, powder, or pellets.[1][3][4] Its crystalline nature is indicative of a well-ordered molecular lattice, which directly relates to its defined melting point.

Melting Point

The melting point is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

| Reported Melting Point (°C) | Source |

| 97 - 103 | |

| 98 - 102 | [11] |

| 99 - 102 | [3][4] |

| 101 - 102 | |

| 103.5 | [1] |

The slight variation across sources is expected and often reflects different levels of purity. For instance, material recrystallized from ligroin or ether can exhibit a higher and sharper melting point of 103-104°C.[3][4]

A self-validating approach to material characterization combines multiple analytical techniques. Here, we link the physical measurement of a melting point with spectroscopic confirmation of identity.

Caption: Workflow for purity and identity assessment of THPA.

-

Sample Preparation: A small amount of finely powdered, dry THPA is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary is placed in a calibrated digital melting point apparatus.

-

Measurement: The temperature is ramped up quickly to about 10°C below the expected melting point, then slowed to a rate of 1-2°C per minute.

-

Observation: The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Validation: The result is cross-referenced with spectroscopic data (e.g., IR, NMR) to ensure the material is both pure and chemically correct.

Boiling Point and Thermal Stability

This compound has a high boiling point and is typically distilled under reduced pressure to prevent thermal decomposition.[1][11] The reported boiling point is approximately 195°C at 6.7 kPa (50 Torr) .[1][12] Attempting to boil the compound at atmospheric pressure would likely lead to decomposition, which involves the release of corrosive fumes.[13] This behavior is critical for applications in high-temperature polymer synthesis, where a stable monomer is required.

Density

The density of THPA is typically measured in its molten state due to the difficulty of measuring the volume of a crystalline solid accurately. The reported density is approximately 1.20 g/cm³ at 105°C .[1][12] This value is higher than water, meaning the solid will sink.[1]

Vapor Pressure

Consistent with its solid state at room temperature, THPA has a low vapor pressure, indicating low volatility. However, there is some variance in the reported values.

| Reported Vapor Pressure | Temperature (°C) | Source |

| <0.01 mmHg | 20 | [3] |

| 0.0575 mmHg | 25 | [1] |

| 1 Pa (~0.0075 mmHg) | 20 | [12] |

| 23 hPa (~17.3 mmHg) | 20 | [11] |

The lower values (<0.1 mmHg) are more frequently cited and are more consistent with a high-melting-point solid. The higher value of 23 hPa may be an outlier or refer to a different isomer mixture.[11] Despite its low volatility, if dispersed as a fine powder, a harmful concentration of airborne particles can be reached.[14]

Solubility and Solution Behavior

The solubility profile of THPA is governed by its moderate polarity and, most importantly, its reactivity with protic solvents, especially water.

Solubility in Organic Solvents

THPA is generally soluble in a range of common organic solvents. This property is exploited in its use in coatings and resin formulations.

| Solubility | Solvents | Source |

| Soluble | Benzene, Acetone, Chloroform, Ethanol, Toluene, N,N-Dimethylformamide, Methanol | [1][3][12] |

| Slightly Soluble | Petroleum Ether, Ethyl Ether | [1] |

| Sparingly Soluble | Glacial Acetic Acid | [12] |

Reactivity with Water (Hydrolysis)

A defining chemical property of THPA is its sensitivity to moisture.[3][11] It reacts with water in a hydrolysis reaction to open the anhydride ring, forming the corresponding dicarboxylic acid, cis-1,2,3,6-tetrahydrophthalic acid.

Caption: Hydrolysis of THPA to its corresponding dicarboxylic acid.

This reaction is why THPA is considered practically insoluble in water for long-term applications.[1][12] While one source reports a quantitative solubility of 36.2 g/L at 20°C, this likely reflects an initial rate of dissolution before significant hydrolysis occurs.[11] From a practical standpoint, this moisture sensitivity necessitates that THPA be stored in dry, well-sealed containers, often under an inert atmosphere, to maintain its chemical integrity.[3][14]

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a molecular fingerprint, essential for confirming the structure and purity of THPA.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of THPA is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, appearing at approximately 1850 cm⁻¹ and 1780 cm⁻¹ . The presence of the cyclohexene ring is confirmed by a C=C stretching vibration around 1650 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum provides a clear map of the proton environment. Key signals include those for the two equivalent olefinic protons (C=C-H ), the two protons adjacent to the carbonyl groups (H -C-C=O), and the four allylic protons (H ₂C-C=C). The coupling patterns between these protons can confirm the cis stereochemistry.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons (highly deshielded, ~170 ppm), the olefinic carbons (~125 ppm), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, THPA will exhibit a clear molecular ion peak (M⁺) at an m/z of 152, corresponding to its molecular weight.[7]

Authoritative spectral data for this compound can be found in public databases such as the NIST Chemistry WebBook.[6][7]

Safety and Handling Considerations Derived from Physical Properties

A thorough understanding of physical properties is the foundation of safe laboratory practice.

-

Moisture Sensitivity: Due to its reactivity with water, THPA must be stored in a dry environment, away from atmospheric moisture, to prevent hydrolysis to the dicarboxylic acid.[3][11][14]

-

Combustibility: The compound is combustible, with a flash point of approximately 156-157°C and an autoignition temperature of 450°C .[1][11][13][15] It should be kept away from open flames and high-heat sources.

-

Dust Explosion Hazard: As a fine crystalline powder, THPA can form explosive mixtures with air.[13] Proper ventilation and engineering controls to prevent dust accumulation are critical, especially when handling large quantities.

Conclusion

This compound is a molecule whose utility is deeply intertwined with its physical properties. Its defined melting point serves as a reliable indicator of purity, while its thermal characteristics dictate its processing conditions in polymer science. The compound's solubility profile and pronounced moisture sensitivity are critical parameters for its storage, handling, and formulation. For the researchers and scientists leveraging this versatile building block, the data and principles outlined in this guide provide the necessary foundation for its safe and effective application, enabling innovation in materials science, organic synthesis, and beyond.

References

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 85-43-8: 1,2,3,6-Tetrahydrophthalic anhydride [cymitquimica.com]

- 3. Cas 935-79-5,this compound | lookchem [lookchem.com]

- 4. This compound | 935-79-5 [chemicalbook.com]

- 5. China this compound(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 9. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]

- 14. echemi.com [echemi.com]

- 15. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of cis-1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), a critical reagent in organic synthesis. The document delves into the theoretical principles governing its dissolution, presents available qualitative and quantitative solubility data, and offers a detailed, field-proven experimental protocol for determining solubility. This guide is structured to provide not just data, but a foundational understanding of the causality behind solvent selection and solubility behavior, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Role and Importance of this compound (THPA)

This compound, with the chemical formula C₈H₈O₃, is a white crystalline solid that serves as a cornerstone building block in a multitude of chemical processes.[1][2] It is most commonly synthesized via the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[2][3] The high reactivity of its anhydride functional group makes THPA an invaluable precursor and intermediate.[2]

Its primary applications include:

-

Polymer Chemistry: It acts as a hardener or curing agent for epoxy resins and as a monomer for producing polyester and alkyd resins.[3]

-

Organic Synthesis: It is a precursor for various compounds, including the corresponding dicarboxylic acid and tetrahydrophthalimide, the latter being an intermediate in the synthesis of the fungicide Captan.[3][4]

-

Chemical Modification: It is used to modify polymers like polystyrene to enhance thermal stability.

For any of these applications, a thorough understanding of THPA's solubility in organic solvents is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification processes like recrystallization, and governs the formulation of adhesives, coatings, and plasticizers.[3] This guide addresses this critical need by consolidating theoretical knowledge, empirical data, and practical methodologies.

Theoretical Principles of THPA Solubility

The dissolution of a crystalline solid like THPA into a solvent is governed by a balance of intermolecular forces. The guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure and Polarity: THPA possesses a moderately polar structure. The anhydride group (-C(O)OC(O)-) contains two highly electronegative oxygen atoms, creating a significant dipole moment. However, the molecule also features a nonpolar cyclohexene ring. This dual character means its solubility is nuanced.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can engage in dipole-dipole interactions with the anhydride group of THPA, leading to good solubility.

-

Nonpolar/Slightly Polar Aromatic Solvents: Solvents such as benzene and toluene can interact favorably with the nonpolar cyclohexene ring through van der Waals forces and potential π-stacking, also resulting in solubility.[2][4]

-

Protic Solvents (Alcohols, Water): These solvents are generally poor choices for dissolving THPA. The anhydride group is highly susceptible to nucleophilic attack by the hydroxyl group of alcohols or water, leading to a chemical reaction (solvolysis) that opens the anhydride ring to form a dicarboxylic acid monoester or the dicarboxylic acid itself.[2][4] This is not a dissolution process but a chemical transformation. Therefore, THPA is described as reacting with water.[4]

-

Nonpolar Aliphatic Solvents: Solvents like petroleum ether and ligroin have weak intermolecular forces and are generally poor solvents for the moderately polar THPA at room temperature.[1] However, they are often used as anti-solvents or for washing during purification, as residual THPA has very limited solubility in them.[3][6]

The interplay of these factors is illustrated in the diagram below.

Caption: Solvent-Solute Interactions for THPA.

Quantitative and Qualitative Solubility Data

| Solvent | Type | Solubility Profile | Reference |

| Acetone | Polar Aprotic | Soluble / Slightly Soluble | [1][3][7] |

| Benzene | Nonpolar Aromatic | Soluble / Slightly Soluble | [1][3][4] |

| Toluene | Nonpolar Aromatic | Soluble | [2][4] |

| Chloroform | Polar | Soluble | [1] |

| Ethanol | Polar Protic | Soluble (Reacts over time) | [1] |

| Diethyl Ether | Slightly Polar | Soluble (Good for recrystallization) | [3][6] |

| Petroleum Ether | Nonpolar Aliphatic | Slightly Soluble / Insoluble | [1][3] |

| Ligroin | Nonpolar Aliphatic | Good for recrystallization | [3][6] |

| Water | Polar Protic | Reacts | [4] |

Note: The term "slightly soluble" can be ambiguous. For precise applications, experimental determination is strongly recommended.

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of THPA in a given organic solvent at a specific temperature. The gravimetric method is chosen for its reliability and accessibility.

Causality Behind Experimental Choices:

-

Equilibrium: Solubility is an equilibrium property. The protocol ensures equilibrium is reached by stirring for an extended period (24 hours) and confirming that solubility values do not change with additional time.

-

Temperature Control: Solubility is highly temperature-dependent. A constant-temperature water bath is used to maintain the system at ±0.1°C, ensuring precision.

-

Purity: The purity of both the solute (THPA) and the solvent is critical. Using high-purity reagents minimizes the influence of impurities on the final measurement.

-

Phase Separation: Ensuring only the saturated solution is analyzed is crucial. Filtration through a sub-micron filter removes any undissolved microcrystals, preventing overestimation of solubility.[8]

Materials and Equipment

-

This compound (>97% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Constant-temperature water bath or shaker

-

20 mL screw-cap glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass sample vials for analysis

-

Drying oven

Experimental Workflow

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a 20 mL glass vial, add an excess amount of THPA (e.g., ~2 g). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Record the tare weight of the vial with THPA. Add approximately 10 mL of the chosen solvent and record the total weight. The mass of the solvent is determined by difference.

-

Equilibration: Place the sealed vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25.0°C).

-

Stirring: Stir the mixture vigorously for 24 hours to ensure the solution reaches equilibrium.

-

Settling: Turn off the stirrer and allow the excess solid to settle for at least 1-2 hours while maintaining the vial in the constant-temperature bath.

-

Sampling: Tare a clean, dry sample vial. Carefully withdraw a sample (~5 mL) of the clear supernatant using a syringe that has been pre-warmed to the experimental temperature to prevent premature crystallization.

-

Filtration: Attach a solvent-compatible 0.22 µm syringe filter and dispense the solution into the tared sample vial. This step is critical to remove any suspended microparticles.[8]

-

Weighing: Immediately cap and weigh the vial containing the saturated solution.

-

Evaporation: Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the THPA (e.g., 70-80°C).[3] Continue drying until a constant weight is achieved.

-

Final Weighing: Allow the vial to cool in a desiccator and then weigh it to determine the mass of the dissolved THPA.

Data Analysis and Calculation

-

Mass of Saturated Solution: (Weight of vial + solution) - (Tare weight of vial)

-

Mass of Dissolved THPA: (Weight of vial + dry solid) - (Tare weight of vial)

-

Mass of Solvent in Sample: (Mass of Saturated Solution) - (Mass of Dissolved THPA)

Solubility ( g/100 g solvent) = [ (Mass of Dissolved THPA) / (Mass of Solvent in Sample) ] x 100

For robust results, the experiment should be performed in triplicate.

Practical Implications and Conclusion

The solubility of this compound is a critical parameter that directly impacts its utility in scientific and industrial settings.

-

For Process Chemists: The choice between solvents like toluene (good solubility for reaction) and petroleum ether (poor solubility for precipitation/washing) is informed directly by this data. Recrystallization procedures can be optimized by selecting a solvent pair, such as ether or ligroin, where THPA is soluble at high temperatures but less so at low temperatures.[3][6]

-

For Formulation Scientists: When developing coatings or adhesives, selecting a solvent in which THPA and the epoxy resin are co-soluble is essential for creating a homogeneous, effective product.

-

For Researchers: Understanding the reactivity with protic solvents prevents experimental failure due to reactant decomposition.

References

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 935-79-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Introduction: A Molecule of Versatility and Precision

cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a bicyclic organic compound that holds significant importance as a chemical intermediate and a building block in polymer chemistry.[1] With the molecular formula C₈H₈O₃, this white crystalline solid is a cornerstone in the synthesis of resins, plasticizers, and pharmaceuticals.[2][3] Its utility stems from the reactive anhydride functional group fused to a cyclohexene ring, a structure achieved through a classic and elegant chemical transformation. This guide provides a comprehensive technical overview of the molecular structure, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its strained five-membered anhydride ring fused to a six-membered cyclohexene ring in a cis configuration.[4] This stereochemistry is a direct consequence of its synthesis via the Diels-Alder reaction.[5] The molecule possesses a boat-like conformation and exhibits non-crystallographic mirror symmetry.[4]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [6] |

| Molecular Weight | 152.15 g/mol | [5][6] |

| CAS Number | 935-79-5 | [6] |

| Appearance | White crystalline powder or flakes | [2] |

| Melting Point | ~98-102 °C | [1][5] |

| Boiling Point | ~234.6 °C | [1] |

| Solubility | Soluble in organic solvents like toluene and benzene; slightly soluble in petroleum ether.[2][5][7] | |

| Flash Point | 156 °C (closed cup) | [1][8] |

Synthesis: The Elegance of the Diels-Alder Reaction

The industrial and laboratory synthesis of this compound is a prime example of the Diels-Alder reaction, a powerful [4+2] cycloaddition.[5][9] This concerted reaction involves the 1,4-addition of a conjugated diene (1,3-butadiene) to a dienophile (maleic anhydride).[1][10] The reaction proceeds through a cyclic transition state, leading to the formation of the cyclohexene ring with a high degree of stereospecificity, yielding the cis isomer.[1][9]

The reaction is typically exothermic and can be carried out in a suitable solvent such as benzene or xylene.[11][12] For laboratory-scale preparations, 1,3-butadiene can be generated in situ from the thermal decomposition of butadiene sulfone.[13][14]

Reaction Mechanism Workflow

Caption: Diels-Alder synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from maleic anhydride and 1,3-butadiene.

Materials:

-

Maleic anhydride (2 moles, 196 g)[12]

-

1,3-Butadiene (gas)[12]

-

Dry benzene (500 mL)[12]

-

Petroleum ether (35-60°)[12]

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Bubbler tubes[12]

Procedure:

-

Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser.[12]

-

Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser.[12]

-

Charge the flask with 500 mL of dry benzene and 196 g of maleic anhydride.[12]

-

Begin stirring and gently heat the flask with a hot water bath.[12]

-

Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).[12]

-

Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70–75°C.[12]

-

Continue the rapid stream of butadiene for 30-40 minutes, then reduce the flow rate until the reaction is complete (indicated by equal bubbling rates in the two bubblers), which typically takes 2-2.5 hours.[12]

-

Pour the warm solution into a 1-L beaker and cover it. Allow it to crystallize at 0–5°C overnight.[12]

-

Collect the crystalline product by vacuum filtration using a large Büchner funnel.[12]

-

Wash the crystals with 250 mL of petroleum ether.[12]

-

A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.[12]

-

Combine both crops and dry them in an oven at 70–80°C to a constant weight.[12]

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most prominent features are the strong carbonyl stretching vibrations characteristic of an acid anhydride.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1850 & ~1780 | C=O stretching (symmetric and asymmetric) of the anhydride |

| ~3050 | =C-H stretching of the alkene |

| ~1650 | C=C stretching of the alkene |

| ~1230 | C-O-C stretching of the anhydride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Data (400 MHz, DMSO-d₆): [15]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | m | 2H | Olefinic protons (-CH=CH-) |

| ~3.4 | m | 2H | Methine protons adjacent to carbonyls |

| ~2.6 | m | 4H | Allylic methylene protons (-CH₂-) |

¹³C NMR Spectral Data: [16]

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl carbons (C=O) |

| ~125 | Olefinic carbons (-CH=CH-) |

| ~38 | Methine carbons adjacent to carbonyls |

| ~24 | Allylic methylene carbons (-CH₂-) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 152.[17] A characteristic fragment is often observed at m/z 79, corresponding to the loss of the anhydride group and subsequent rearrangement.[17][18]

Analytical Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Applications in Research and Industry

The unique structure of this compound makes it a versatile reagent in several fields:

-

Polymer Chemistry: It is extensively used as a curing agent or hardener for epoxy resins, imparting excellent mechanical strength, thermal stability, and chemical resistance to the final thermoset polymers.[3][19] It is also a modifier for unsaturated polyester and alkyd resins, enhancing properties like adhesion, gloss, and water resistance in coatings.[3][19]

-

Drug Development and Agrochemicals: The anhydride serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides.[1][9][19] For instance, it is a precursor to tetrahydrophthalimide, which is used to produce the fungicide Captan.[2]

-

Chemical Synthesis: Its reactive nature makes it a valuable starting material for a range of other organic compounds, including diimides and dicarboxylic acids.[5]

Safety and Handling

This compound requires careful handling due to its potential health effects.

-

Hazards: It can cause serious eye damage and may lead to allergic skin reactions or respiratory sensitization upon inhalation.[20][21][22] It is also harmful to aquatic life with long-lasting effects.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection (such as a NIOSH-approved N95 dust mask) when handling the compound.[8][20]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon), away from moisture and oxidizing agents.[1][23] The compound is sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid.[2][11]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[20] For skin contact, wash off with plenty of soap and water.[20] If inhaled and respiratory symptoms occur, move the person to fresh air and seek medical help.[21][22]

Conclusion

This compound is a molecule of fundamental importance in organic synthesis and material science. Its structure, readily accessible through the stereospecific Diels-Alder reaction, provides a versatile platform for creating a wide array of valuable products. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and industry professionals seeking to leverage its unique chemical properties.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. This compound | 935-79-5 [chemicalbook.com]

- 3. China this compound(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 10. atc.io [atc.io]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 14. scribd.com [scribd.com]

- 15. This compound(935-79-5) 1H NMR spectrum [chemicalbook.com]

- 16. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 17. This compound [webbook.nist.gov]

- 18. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. junsei.co.jp [junsei.co.jp]

- 23. broadview-tech.com [broadview-tech.com]

A Comprehensive Technical Guide to the Safe Handling of cis-1,2,3,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile But Hazardous Building Block

Cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a valuable bifunctional molecule widely employed in organic synthesis. Its strained anhydride ring and double bond make it a versatile precursor for the synthesis of a variety of compounds, including polyester and alkyd resins, plasticizers, and as a curing agent for epoxy resins.[1][2] The synthesis of THPA itself is a classic example of the Diels-Alder reaction between maleic anhydride and butadiene.[2] Despite its utility, the reactive nature of THPA presents significant health hazards that necessitate a thorough understanding and strict adherence to safety protocols in a laboratory or industrial setting. This guide provides an in-depth analysis of the safety data sheet (SDS) for THPA, elucidates its primary hazards, and offers expert guidance on its safe handling, storage, and emergency procedures.

Chapter 1: Unveiling the Hazard Profile of this compound

A comprehensive understanding of the hazards associated with a chemical is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.[3][4]

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the key GHS classifications and corresponding hazard statements are summarized below.[5][6]

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5][7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[7] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[5] |

The Mechanistic Underpinnings of THPA's Hazards

To truly appreciate the safety requirements, it is crucial to understand the biochemical mechanisms driving the hazardous properties of THPA.

-

Sensitization (Respiratory and Skin): The primary mechanism of sensitization by cyclic acid anhydrides like THPA involves their high reactivity towards nucleophilic groups in proteins, particularly the ε-amino group of lysine residues.[8] This covalent modification forms protein adducts, which are recognized as foreign by the immune system, leading to an allergic response.[8] In the case of respiratory sensitization, this can manifest as occupational asthma.[6] For skin sensitization, it results in allergic contact dermatitis.[1] Most low molecular weight respiratory sensitizers, including phthalic anhydride, are also dermal sensitizers.[9]

-

Serious Eye Damage and Irritation: The corrosive nature of THPA and its rapid hydrolysis to tetrahydrophthalic acid upon contact with moisture are responsible for the severe damage it can inflict on the eyes.[5][10] This can lead to irreversible eye damage if not promptly and properly addressed.

-

Respiratory Tract Irritation: Inhalation of THPA dust or vapors can cause significant irritation to the nose, throat, and lungs.[3][7] This is a direct irritant effect, separate from the allergic sensitization, although both can contribute to respiratory distress.

Chapter 2: Quantitative Toxicological and Physicochemical Data

A quantitative understanding of a substance's properties is essential for risk assessment and the implementation of appropriate safety controls.

Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [11] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [12][13] |

| Molecular Weight | 152.15 g/mol | [12][13] |

| Appearance | White crystalline solid/flakes | [2][10] |

| Melting Point | 97-103 °C | [1] |

| Boiling Point | 195 °C at 6.7 kPa | [10] |

| Solubility | Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. Reacts with water. | [2][10] |

| Vapor Density | 5.2 (vs air) | [1] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [1] |

Chapter 3: Laboratory Protocols for Safe Handling and Emergency Response

Adherence to well-defined protocols is paramount when working with hazardous chemicals like this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.

-

Engineering Controls:

-

Fume Hood: All handling of solid THPA and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[3][14]

-

Ventilation: Ensure adequate general laboratory ventilation.[11]

-

Eye Wash Station and Safety Shower: A readily accessible and tested eye wash station and safety shower are mandatory in any laboratory where THPA is handled.[4][14]

-

-

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Figure 1: Decision tree for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

Safe Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action is critical in the event of an emergency involving THPA.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

-

Spill Response:

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it in a designated, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

Chapter 4: Experimental Protocols for Hazard Assessment

For researchers involved in the development of new materials or formulations containing THPA or its derivatives, understanding the standard protocols for hazard assessment is crucial.

Skin Sensitization Testing

Several in vivo and in vitro methods are available to assess the skin sensitization potential of a chemical. The murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method.

[12]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA) - Simplified Overview

-

Animal Model: Use a suitable strain of mice (e.g., CBA/Ca or CBA/J).

-

Test Substance Preparation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil). A positive control (e.g., hexyl cinnamic aldehyde) and a vehicle control group are also required.

-

Application: Apply the test substance or control to the dorsal surface of each ear of the mice for three consecutive days.

-

Lymphocyte Proliferation Assay: Five days after the first application, inject the mice with radiolabeled thymidine (e.g., ³H-methyl thymidine).

-

Sample Collection and Processing: Euthanize the mice and excise the draining auricular lymph nodes. Prepare a single-cell suspension of lymph node cells.

-

Measurement of Radioactivity: Measure the incorporation of the radiolabel into the DNA of the lymph node cells using a scintillation counter.

-

Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.

Note: In recent years, there has been a significant shift towards non-animal testing methods. The OECD has published guidelines for in chemico (e.g., Direct Peptide Reactivity Assay - DPRA) and in vitro (e.g., KeratinoSens™, h-CLAT) methods that are part of defined approaches to skin sensitization testing (OECD 497).

[19]

Eye Irritation/Serious Eye Damage Testing

In vitro methods are now widely used to assess the potential for eye irritation and serious eye damage, reducing the reliance on animal testing. The Bovine Corneal Opacity and Permeability (BCOP) assay is one such method.

[10]

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437) - Simplified Overview

-

Test System: Utilize freshly collected bovine corneas from abattoirs.

-

Test Substance Application: Apply the test substance to the epithelial surface of the cornea. A negative control (e.g., saline) and a positive control (e.g., ethanol) are included.

-

Exposure and Incubation: Expose the corneas to the test substance for a defined period, followed by rinsing and incubation.

-

Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

-

Permeability Measurement: After the opacity measurement, add sodium fluorescein to the epithelial side of the cornea and measure its passage to the endothelial side using a spectrophotometer.

-

Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the mean opacity and permeability values. The IVIS is then used to classify the substance according to its potential for eye irritation or serious eye damage.

Conclusion: A Commitment to Safety

This compound is an indispensable reagent in many areas of chemical research and development. However, its significant hazards, particularly its potential to cause serious eye damage and respiratory and skin sensitization, demand the utmost respect and caution. By understanding the mechanisms of its toxicity, adhering to stringent safety protocols, and being prepared for emergencies, researchers can harness the synthetic utility of this compound while ensuring a safe and healthy working environment. This guide serves as a foundational resource, but it is imperative that all users of this chemical also consult the most up-to-date Safety Data Sheet from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. Biohubx | Four Assays for the Testing of Skin Sensitizing Materials [biohubx.com]

- 2. nbinno.com [nbinno.com]

- 3. International Regulatory Requirements for Skin Sensitization Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrophthalic anhydride, cis- | C8H8O3 | CID 98495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. inchem.org [inchem.org]

- 9. Respiratory Sensitizers [publications.aiha.org]

- 10. criver.com [criver.com]

- 11. echemi.com [echemi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. scbt.com [scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 17. integracosmetics.com [integracosmetics.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. criver.com [criver.com]

reactivity of the anhydride group in cis-1,2,3,6-Tetrahydrophthalic anhydride.

An In-Depth Technical Guide to the Reactivity of the Anhydride Group in cis-1,2,3,6-Tetrahydrophthalic Anhydride

Foreword: Unlocking Polymer Potential Through a Versatile Anhydride